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Compound of Interest

Compound Name: Maleimide-NODA-GA

Cat. No.: B6297667

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Maleimide-NODA-
GA as a bifunctional chelator for the development of targeted radiopharmaceuticals for
therapeutic applications. Detailed protocols for conjugation, radiolabeling, and preclinical
evaluation are provided to guide researchers in this promising field of oncology.

Introduction to Maleimide-NODA-GA in Targeted
Radionuclide Therapy

Targeted radionuclide therapy (TRT) is a rapidly evolving modality in cancer treatment that
utilizes systemically administered radiopharmaceuticals to deliver cytotoxic radiation to tumor
cells while minimizing damage to healthy tissues.[1] The specificity of TRT is achieved by
conjugating a therapeutic radionuclide to a targeting moiety, such as a monoclonal antibody
(mADb) or a peptide, that recognizes a tumor-associated antigen or receptor.[2]

The success of a TRT agent hinges on the stable chelation of the radionuclide and its efficient
conjugation to the targeting vector. Maleimide-NODA-GA is a bifunctional chelator designed to
meet these requirements. It comprises three key components:

« NODA-GA (1,4,7-triazacyclononane,l1-glutaric acid-4,7-diacetic acid): A highly efficient
chelator for various trivalent radiometals, particularly therapeutic radionuclides like Lutetium-
177 (*”7Lu) and Actinium-225 (2°Ac).[3] NODA-GA forms thermodynamically stable and
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kinetically inert complexes with these radiometals, which is crucial to prevent the release of
the radionuclide in vivo and reduce off-target toxicity.[3]

o Maleimide: A thiol-reactive functional group that enables covalent conjugation to cysteine
residues on proteins and peptides. This allows for site-specific attachment of the chelator to
the targeting molecule, preserving its biological activity.[4]

o Linker: The glutaric acid (GA) component acts as a spacer between the chelator and the
maleimide group, which can improve the accessibility of both the chelator for radiolabeling
and the targeting moiety for its biological target.

The combination of these features makes Maleimide-NODA-GA a versatile tool for the
development of a wide range of targeted radiotherapeutics.

Key Signaling Pathways in Targeted Radionuclide
Therapy

The efficacy of targeted radionuclide therapy relies on the selection of appropriate molecular
targets that are overexpressed on cancer cells. Two of the most well-established targets are
HER2 and PSMA.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase
receptor that is overexpressed in a variety of cancers, including breast, gastric, and ovarian
cancers.[5][6] Overexpression of HER2 leads to the activation of downstream signaling
pathways, such as the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation,
survival, and invasion.[7] Monoclonal antibodies targeting HER2, such as trastuzumab, have
been successfully used in the clinic.[5] By conjugating Maleimide-NODA-GA to a HER2-
targeting antibody, therapeutic radionuclides can be specifically delivered to HER2-positive
tumors.[8]

Caption: HER2 signaling pathway and the mechanism of targeted radionuclide therapy.

PSMA Signaling Pathway
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Prostate-Specific Membrane Antigen (PSMA) is a type Il transmembrane glycoprotein that is
highly overexpressed in prostate cancer cells, particularly in metastatic and castration-resistant
disease.[9][10] While its precise signaling function is still under investigation, its high level of
expression and rapid internalization make it an excellent target for radionuclide therapy.[3]
Small molecules and antibodies that bind to the extracellular domain of PSMA have been
developed and are used to deliver therapeutic radionuclides to prostate cancer cells.[11]

Caption: Mechanism of PSMA-targeted radionuclide therapy.

Experimental Protocols

The following sections provide detailed protocols for the conjugation of Maleimide-NODA-GA
to a targeting antibody and subsequent radiolabeling with therapeutic radionuclides.

Conjugation of Maleimide-NODA-GA to a Thiolated
Antibody

This protocol describes the site-specific conjugation of Maleimide-NODA-GA to a monoclonal
antibody through reduced interchain disulfide bonds.

Caption: Workflow for the conjugation of Maleimide-NODA-GA to an antibody.

Materials:

Targeting antibody (e.g., Trastuzumab)

» Maleimide-NODA-GA

o Tris(2-carboxyethyl)phosphine (TCEP)

e Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

e Anhydrous Dimethyl Sulfoxide (DMSO)

e Size-exclusion chromatography (SEC) column (e.g., PD-10)

o Centrifugal filter units (e.g., Amicon Ultra)
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Procedure:
e Antibody Preparation:
o Prepare the antibody solution at a concentration of 2-10 mg/mL in degassed PBS.[12]

o If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS
using a centrifugal filter unit.

e Reduction of Disulfide Bonds:
o Add a 10-fold molar excess of TCEP to the antibody solution.[12]
o Incubate for 30 minutes at 37°C to reduce the interchain disulfide bonds.[12]

o Remove excess TCEP immediately using an SEC column pre-equilibrated with degassed
PBS.

o Conjugation Reaction:
o Prepare a 10 mM stock solution of Maleimide-NODA-GA in anhydrous DMSO.

o Add a 10- to 20-fold molar excess of the Maleimide-NODA-GA solution to the reduced
antibody solution while gently vortexing.

o Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C,
protected from light.

« Purification of the Conjugate:

o Remove unreacted Maleimide-NODA-GA and other small molecules by SEC using a
column pre-equilibrated with PBS.

o Concentrate the purified antibody-NODA-GA conjugate using a centrifugal filter unit.

e Characterization:
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o Determine the protein concentration using a BCA assay or by measuring absorbance at
280 nm.

o Assess the degree of labeling (chelator-to-antibody ratio) using mass spectrometry.

o Confirm the integrity of the conjugate by SDS-PAGE analysis under non-reducing and
reducing conditions.

Radiolabeling with Lutetium-177 (*’7Lu)

This protocol describes the radiolabeling of the NODA-GA-conjugated antibody with 177Lu.

Materials:

177LuCls solution (carrier-added or no-carrier-added)[13]

NODA-GA-antibody conjugate

Ammonium acetate buffer (0.25 M, pH 5.0)

Metal-free water

PD-10 desalting column

Radio-TLC or radio-HPLC system
Procedure:
e Reaction Setup:

o In a sterile, metal-free microcentrifuge tube, add the desired amount of NODA-GA-

antibody conjugate.

o Add ammonium acetate buffer to achieve a final concentration of approximately 1 mg/mL

of the conjugate.

e Radiolabeling:
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o Add the 177LuCls solution to the tube containing the conjugate and buffer. The typical molar
ratio of chelator to *’7Lu should be optimized but is often in the range of 10:1 to 100:1.

o Gently mix the solution and incubate at 95°C for 15-30 minutes.[13]

e Quality Control:

o Determine the radiochemical purity (RCP) of the 177Lu-NODA-GA-antibody by radio-TLC
or radio-HPLC. A typical mobile phase for radio-TLC is 0.1 M sodium citrate, pH 5.5. The
labeled antibody should remain at the origin, while free 177Lu will move with the solvent
front.

o An RCP of >95% is generally required for in vivo use.
 Purification:

o If the RCP is below 95%, purify the radiolabeled conjugate using an SEC column (e.g.,
PD-10) pre-equilibrated with a formulation buffer (e.g., PBS with 0.1% human serum
albumin).

Radiolabeling with Actinium-225 (*2°Ac)

This protocol outlines the radiolabeling of the NODA-GA-conjugated antibody with the alpha-
emitter 22°Ac. Caution: 22°Ac is a potent alpha-emitter and requires specialized handling
facilities and precautions.

Materials:

225A¢c(NOs)s solution

NODA-GA-antibody conjugate

Ammonium acetate buffer (0.25 M, pH 5.5)

Metal-free water

PD-10 desalting column
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e Radio-TLC or radio-HPLC system

Procedure:

Reaction Setup:

o In a sterile, metal-free microcentrifuge tube, add the NODA-GA-antibody conjugate.

o Add ammonium acetate buffer to a final conjugate concentration of approximately 1
mg/mL.

Radiolabeling:

o Add the 225Ac(NOs)s solution to the reaction mixture.

o Incubate at 37°C for 30-60 minutes.[14]

Quality Control:
o Assess the RCP using radio-TLC or radio-HPLC as described for 177Lu.

Purification:

o If necessary, purify the 25Ac-NODA-GA-antibody using an SEC column.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of NODA-GA
based radiopharmaceuticals.

Table 1: Radiolabeling Efficiency and In Vitro Stability
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. . InVitro
. . . . . . Radiochemi .
Radioconju Radionuclid Radiolabeli . Stability
. cal Purity Reference
gate e ng Yield (%) (%) (24h, PBS)
0
(%)
%8Ga-
NODAGA- 8Ga >95 >98 >99 [15]
Peptide
77| u-PSMA-
77Lu >98 >99 >98 [13]
617
25A¢c-DOTA-
_ 2250 ~90 >95 >95 [14]
Antibody
Table 2: In Vivo Tumor Uptake and Biodistribution (%I1D/g)
Radioco Tumor Time ] . Referen
. . Tumor Blood Liver Kidneys
njugate  Model p.i. (h) ce
88Ga-
NODAG PC-3
0.07 = 0.2+
A-PEG:- (Prostate 3 15+ 3 28+0.5 [15]
0.02 0.05
[SarR )
M26
77 u- LNCaP
40.56 +
PSMA- (Prostate 24 N/A N/A N/A [16]
10.01
NARI-56 )
177Lu- LNCaP
PSMA- (Prostate 24 ~25 N/A N/A N/A [16]
617 )
Table 3: Therapeutic Efficacy
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Radioconjugat Treatment
Tumor Model Outcome Reference
e Dose
98% tumor
177 y-PSMA- LNCaP S
18.5 MBq inhibition at day [16]
NARI-56 (Prostate)
58
58% tumor
LNCaP o
177 u-PSMA-617 18.5 MBq inhibition at day [16]
(Prostate)
58
) Improved
Midgut NETs 7.4GBqgx4 )
177Lu-DOTATATE o progression-free [17]
(Clinical) cycles ]
survival
Conclusion

Maleimide-NODA-GA is a valuable and versatile bifunctional chelator for the development of
targeted radionuclide therapies. Its efficient and stable chelation of therapeutic radiometals,
combined with the capability for site-specific conjugation to targeting proteins and peptides,
makes it a powerful tool for creating next-generation radiopharmaceuticals. The protocols and
data presented in these application notes provide a solid foundation for researchers to design
and evaluate novel TRT agents with the potential to improve outcomes for cancer patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6297667?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6297667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

